molecular formula C22H22N2O3S B2931166 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286726-68-8

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2931166
CAS No.: 1286726-68-8
M. Wt: 394.49
InChI Key: CCQXZSJIYCNPOB-UHFFFAOYSA-N
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Description

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the sulfonamide class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that it may act by inhibiting enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its diverse biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. This could lead to the development of more targeted and effective drugs. Another direction is to explore its potential use as a scaffold for the development of new drugs with diverse biological activities. Finally, more research is needed to fully understand its potential applications in various fields, including medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 2-chloromethylpyridine with sodium sulfite to form 2-(sulfomethyl)pyridine. This intermediate is then reacted with N-phenethyl-3-aminobenzenesulfonamide and acetic anhydride to form the final product. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a scaffold for the development of new drugs.

Properties

IUPAC Name

3-acetyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18(25)20-10-7-12-22(16-20)28(26,27)24(17-21-11-5-6-14-23-21)15-13-19-8-3-2-4-9-19/h2-12,14,16H,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQXZSJIYCNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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